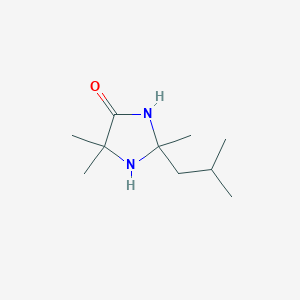
2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H20N2O. It is part of the imidazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with 2,5,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolidinone ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its functionalization. The pathways involved include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,5-Trimethylimidazolidin-4-one: Lacks the isobutyl group, resulting in different chemical properties.
2-Isobutyl-4,5-dimethylimidazolidin-4-one: Similar structure but with different substitution patterns.
Uniqueness
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
23993-04-6 |
|---|---|
Molekularformel |
C10H20N2O |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2,5,5-trimethyl-2-(2-methylpropyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)6-10(5)11-8(13)9(3,4)12-10/h7,12H,6H2,1-5H3,(H,11,13) |
InChI-Schlüssel |
LZYUYOGSTBVWMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(NC(=O)C(N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


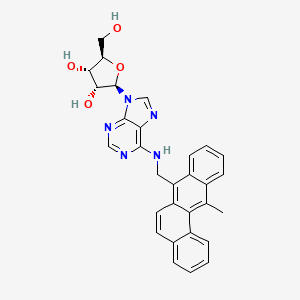
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
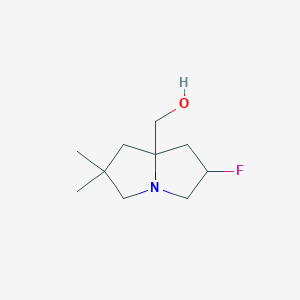

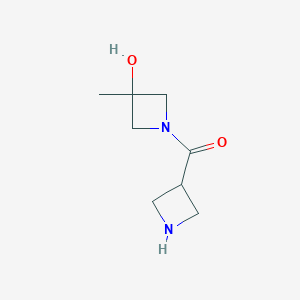
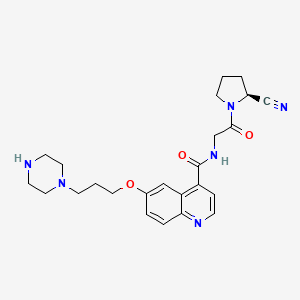

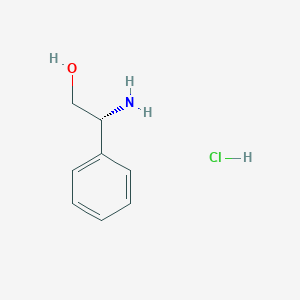
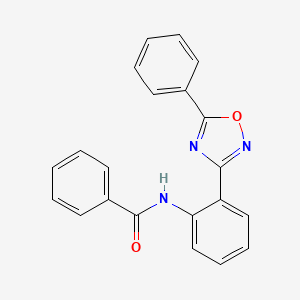

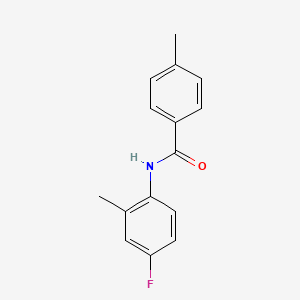
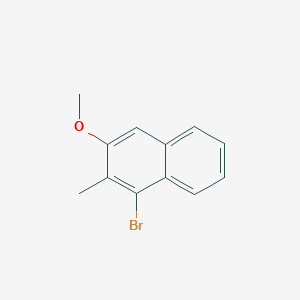

![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
